7H-Dibenzo(c,g)carbazole

描述

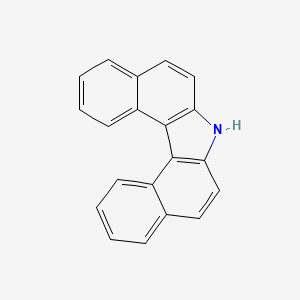

Structure

2D Structure

3D Structure

属性

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJXCDGCXVZHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059755 | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7h-dibenzo(c,g)carbazole is a crystalline solid., Solid; [HSDB] | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7H-Dibenzo(c,g)carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER, 63 ug/L | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHANOL | |

CAS No. |

194-59-2, 28641-62-5 | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028641625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-dibenzo[c,g]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZF1OJI89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Anthropogenic Sources of 7h Dibenzo C,g Carbazole

Presence in Combustion Byproducts and Particulate Matter

7H-Dibenzo[c,g]carbazole is a known component of combustion byproducts and is found in the particulate fractions of emissions from various sources. nih.govca.gov These include emissions from both mobile and stationary combustion processes. ca.gov The general population can be exposed to DBC through the inhalation of polluted air containing these combustion emissions. nih.gov Nitrated derivatives of DBC have also been detected in airborne particulate matter. acs.org

Detection in Complex Organic Mixtures

DBC is frequently detected in a variety of complex organic mixtures derived from the pyrolysis of organic matter. nih.govnih.govoup.com Its presence has been confirmed in several key anthropogenic sources:

Fossil Fuels and their Byproducts: DBC is found in fossil fuels such as crude oil and coal. oup.comca.govacs.orgd-nb.info It is also present in byproducts of their processing, including coal tar and coal distillates. researchgate.netnih.govca.gov

Tobacco Smoke: 7H-Dibenzo[c,g]carbazole has been identified as a component of tobacco smoke. nj.govoup.comnih.govca.govca.govinchem.orgnih.govinchem.org The amount has been quantified at approximately 0.07 micrograms per 100 cigarettes. nih.gov

Automobile Emissions: The compound is present in automobile exhaust, contributing to its environmental prevalence. researchgate.netca.govacs.orgd-nb.info

Coal Processing Byproducts: As a result of coal combustion and processing, DBC is found in associated residues and emissions. researchgate.netnih.gov

Table 1: Anthropogenic Sources of 7H-Dibenzo[c,g]carbazole

| Source Category | Specific Examples |

| Combustion Byproducts | Particulate matter from mobile and stationary sources |

| Fossil Fuels | Crude oil, coal, coal tar, coal distillates |

| Tobacco Products | Cigarette smoke |

| Vehicle Emissions | Automobile exhaust |

| Industrial Processes | Coal and oil processing |

Environmental Persistence and Bioaccumulation Potential

7H-Dibenzo[c,g]carbazole exhibits properties that lead to its persistence in the environment and potential for bioaccumulation. nih.govresearchgate.net The compound is characterized by high lipophilicity, meaning it has a tendency to dissolve in fats, oils, and lipids. nih.govresearchgate.net

Due to its chemical nature, DBC adsorbs very strongly to soil, and if released, it is expected to remain in the surface layer. nih.gov While it can undergo photolysis (breakdown by light) in water and on soil surfaces, it is resistant to biodegradation, contributing to its persistence. nih.gov

The estimated octanol-water partition coefficient (log Kow) for DBC is 5.58, which indicates a high potential for bioconcentration in organisms. nih.gov Based on this, the bioconcentration factor (BCF) is estimated to be around 10,000, suggesting that DBC can accumulate in living tissues to concentrations much higher than in the surrounding environment. nih.gov Its low water solubility and high lipophilicity further contribute to its potential for bioaccumulation in the adipose tissues of organisms. vulcanchem.com

Table 2: Environmental Fate and Bioaccumulation Properties of 7H-Dibenzo[c,g]carbazole

| Property | Finding | Implication |

| Soil Adsorption | Adsorbs very strongly to soil and remains in the surface layer. nih.gov | Reduced mobility in soil, leading to localized contamination. |

| Biodegradation | Resistant to biodegradation. nih.gov | Increased environmental persistence. |

| Photolysis | Undergoes direct photolysis in water and on soil surfaces. nih.gov | A potential degradation pathway, but its effectiveness depends on light exposure. |

| Lipophilicity | High lipophilicity. nih.govresearchgate.net | Tendency to accumulate in fatty tissues of organisms. |

| Bioaccumulation Potential | Estimated log Kow of 5.58 and BCF of 10,000. nih.gov | Very high potential for bioaccumulation in the food chain. |

Synthetic Methodologies and Chemical Derivatization of 7h Dibenzo C,g Carbazole

General Synthetic Strategies for 7H-Dibenzo[c,g]carbazole and its Analogues

The fundamental structure of 7H-Dibenzo[c,g]carbazole can be assembled through several synthetic routes. A common and operationally simple method involves the ring closure of racemic 1,1′-bi-2-naphthol (BINOL). researchgate.net This one-pot reaction provides good conversion and is suitable for gram-scale synthesis. researchgate.net The process typically uses an aminating agent, such as ammonium (B1175870) sulfite (B76179) monohydrate in aqueous ammonia, within an autoclave at elevated temperatures. chemicalbook.com

In addition to this classical approach, modern synthetic chemistry offers alternative strategies for constructing carbazole (B46965) frameworks. These include methods like Fischer indolization, Pummerer cyclization, Diels-Alder reactions, and the dehydrogenative cyclization of diarylamines. chim.it More advanced techniques involve transition metal-catalyzed reactions, such as C-H activation, cross-coupling reactions, and cyclotrimerization, which allow for the synthesis of highly functionalized carbazole derivatives. chim.itrsc.org For instance, gold-catalyzed cascade cyclizations of diynes have been developed as a direct and atom-economical method for generating fused indole (B1671886) systems, including aryl-annulated carbazoles. researchgate.net

Synthesis of Hydroxylated 7H-Dibenzo[c,g]carbazole Derivatives

Hydroxylated derivatives of DBC are significant as they are often formed during metabolic processes. oup.com The chemical synthesis of these compounds as stable standards is essential for metabolic and toxicological studies. researchgate.net

Authentic standards of several monohydroxylated DBC isomers have been successfully synthesized and characterized. researchgate.net These include 2-OH-DBC, 3-OH-DBC, 4-OH-DBC, and 13c-OH-DBC. researchgate.net The characterization of these synthesized compounds is typically accomplished using a combination of analytical techniques, including UV-Vis, IR, fluorescence, and high-resolution NMR spectroscopy, as well as high-resolution mass spectrometry. researchgate.net While metabolism studies in mice have identified various isomers, including 1-OH-DBC and (5+6)-OH-DBC, the direct chemical synthesis routes are crucial for obtaining pure reference materials. oup.com

In biological systems, the hydroxylation of DBC is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the monooxygenase-mediated formation of monohydroxylated derivatives. oup.commedchemexpress.com This represents the initial step in the metabolic activation or detoxification of DBC. oup.com Further oxidation of these phenolic metabolites can lead to the formation of diones, such as DBC-3,4-dione, which can be synthesized chemically from 3-OH-DBC or 4-OH-DBC using Fremy's salt. researchgate.net While enzymatic pathways are central to its metabolism, direct chemical synthesis provides a controlled way to access these hydroxylated compounds for research.

Synthesis of Nitrated 7H-Dibenzo[c,g]carbazole Derivatives

Nitrated DBCs are a class of derivatives that have been synthesized to investigate their properties and biological activities, such as mutagenicity. acs.orgnih.gov

The nitration of the 7H-Dibenzo[c,g]carbazole ring system shows significant regioselectivity. Electrophilic substitution with a nitro group occurs preferentially at the 5-position and the symmetrically equivalent 9-position. acs.orgnih.govacs.org This is attributed to the favorable localization of charge at the K-region positions (5/6 and 8/9) in the DBC structure. acs.org

The synthesis of 5-nitro-7H-dibenzo[c,g]carbazole (5-nitro-DBC) can be achieved by reacting DBC with nitric acid in an acetic acid solution at elevated temperatures. acs.orgacs.org An alternative route involves the nitration of N-acetyl-DBC, which also yields 5-nitro-DBC, indicating the reaction does not proceed through an N-nitro intermediate. acs.orgacs.org

The dinitrated derivative, 5,9-dinitro-7H-dibenzo[c,g]carbazole (5,9-dinitro-DBC) , is synthesized by reacting DBC with a stronger nitrating agent, fuming nitric acid, in acetic acid. acs.org

Table 1: Synthesis of Nitrated 7H-Dibenzo[c,g]carbazole Derivatives

| Product | Starting Material | Reagents | Yield | Reference(s) |

| 5-nitro-DBC | DBC | Nitric acid, acetic acid | 78% | acs.org |

| 5,9-dinitro-DBC | DBC | Fuming nitric acid, acetic acid | 98% | acs.org |

The synthesis of nitrated hydroxy-DBC derivatives provides compounds that can be considered potential ring-oxidation metabolites of nitro-DBCs. acs.orgnih.gov A general and effective pathway for their preparation involves a two-step process. acs.org First, the corresponding hydroxylated DBC is protected as an acetoxy derivative. acs.org This is followed by nitration, which again targets the 5- and/or 9-positions. acs.orgnih.gov The final step is the hydrolysis of the acetyl protective group to yield the desired nitrated hydroxy-DBC isomer. acs.org

Using this methodology, several isomers have been synthesized:

3-OH-5-nitro-DBC is prepared from 3-acetoxy-DBC. The nitration in this case yields a single isomer with the nitro group at the 5-position. acs.org

2-OH-5-nitro-DBC and 2-OH-9-nitro-DBC are synthesized from 2-acetoxy-DBC. The nitration step produces a mixture of two isomers which are then separated, typically by HPLC, and subsequently hydrolyzed. acs.org

4-OH-5-nitro-DBC and 4-OH-9-nitro-DBC are similarly prepared from 4-acetoxy-DBC, with the nitration yielding a mixture of isomers that require separation before hydrolysis. acs.org

The separation of the nitrated acetoxy-DBC isomers is a crucial step and is often accomplished using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) on a silica (B1680970) preparative column. acs.org

Table 2: Synthesized Nitrated Hydroxy-7H-Dibenzo[c,g]carbazole Isomers

| Compound Name | Precursor | Key Steps | Reference(s) |

| 3-OH-5-nitro-DBC | 3-acetoxy-DBC | 1. Nitration 2. Hydrolysis | acs.org |

| 2-OH-5-nitro-DBC | 2-acetoxy-DBC | 1. Nitration 2. Isomer Separation (HPLC) 3. Hydrolysis | acs.org |

| 2-OH-9-nitro-DBC | 2-acetoxy-DBC | 1. Nitration 2. Isomer Separation (HPLC) 3. Hydrolysis | acs.org |

| 4-OH-5-nitro-DBC | 4-acetoxy-DBC | 1. Nitration 2. Isomer Separation (TLC) 3. Hydrolysis | acs.org |

| 4-OH-9-nitro-DBC | 4-acetoxy-DBC | 1. Nitration 2. Isomer Separation (TLC) 3. Hydrolysis | acs.org |

Synthesis of N-Acetylated and Quinone Derivatives

The derivatization of the 7H-Dibenzo[c,g]carbazole core is crucial for studying its metabolic activation and biological interactions. Key derivatives include N-acetylated forms and various quinones, which are accessible through targeted synthetic pathways.

The introduction of an acetyl group onto the nitrogen atom of the carbazole ring system is a fundamental derivatization. The synthesis of N-Acetyl-7H-dibenzo[c,g]carbazole is typically achieved through standard acetylation reactions. smolecule.com This process generally involves the use of reagents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a suitable acid or base catalyst to facilitate the reaction. smolecule.com Following the reaction, purification of the product is carried out using methods like recrystallization or chromatography to yield the high-purity N-acetylated compound. smolecule.com This derivative has been synthesized and used as a starting material for further chemical modifications, such as nitration, to explore the reactivity of the dibenzocarbazole (B1207471) skeleton. acs.org

Table 1: Synthesis of N-Acetyl-7H-Dibenzo[c,g]carbazole

| Precursor | Reagent(s) | Product |

|---|

The formation of quinone derivatives is of significant interest as they are believed to be ultimate metabolites in the bioactivation pathway of DBC. researchgate.net The novel o-quinone, 7H-Dibenzo[c,g]carbazole-3,4-dione, has been successfully synthesized chemically. researchgate.nettandfonline.com The synthesis starts from hydroxylated precursors, specifically 3-hydroxy-DBC or 4-hydroxy-DBC. researchgate.nettandfonline.com The oxidation of these phenolic derivatives to the corresponding dione (B5365651) is accomplished using Fremy's salt (potassium nitrosodisulfonate) at room temperature. researchgate.nettandfonline.com This synthetic quinone is reactive and has been shown to readily engage with nucleophiles. tandfonline.com For instance, it reacts with 2-mercaptoethanol (B42355) via a 1,4-Michael addition. researchgate.nettandfonline.com The availability of synthetic DBC-3,4-dione has enabled further studies into its reactions with nucleic acid bases and nucleosides, providing insight into potential DNA adduct formation in vitro. researchgate.netacs.orgunimas.my

Table 2: Synthesis of 7H-Dibenzo[c,g]carbazole-3,4-dione

| Precursor(s) | Reagent | Product |

|---|

Advanced Synthetic Approaches and Future Directions in 7H-Dibenzo[c,g]carbazole Chemistry

The chemistry of 7H-Dibenzo[c,g]carbazole continues to evolve, with research pushing towards more sophisticated synthetic methods and the creation of novel derivatives for diverse applications.

Advanced synthetic approaches are moving beyond simple functionalization to include complex ring constructions and direct C-H functionalization. One such method involves the ring contraction of a phenothiazine-based precursor to yield the dibenzocarbazole core. mdpi.com Specifically, 7-dibenzo[c,h]phenothiazine can be converted to 7H-dibenzo[c,g]carbazole using lithium in tetrahydrofuran (B95107) (THF) at elevated temperatures. mdpi.com Furthermore, modern synthetic strategies increasingly focus on transition metal-catalyzed C-H activation and functionalization, which allow for the direct introduction of alkyl, aryl, and other functional groups onto the carbazole skeleton, offering a powerful tool for creating a library of derivatives. chim.it Research has also demonstrated the use of cascade reactions, such as those mediated by samarium(II) iodide (SmI₂), to construct highly complex, fused polycyclic systems like dibenzoindolo[3,2-b]carbazoles from simpler precursors. acs.org

Future directions in the field are largely driven by two areas: biological investigation and materials science. The synthesis of DBC metabolites, such as hydroxylated derivatives and quinones, remains a key objective to further understand the mechanisms of carcinogenesis. researchgate.netoup.com The ability to synthesize these metabolites and their subsequent DNA adducts allows for detailed toxicological studies. researchgate.netacs.org In parallel, there is growing interest in the application of carbazole derivatives in materials science. ontosight.ai The unique photophysical and electronic properties of the carbazole motif make it a promising building block for organic electronics, such as organic light-emitting diodes (OLEDs). ontosight.ai Future synthetic efforts will likely focus on the targeted design and creation of functionalized 7H-Dibenzo[c,g]carbazole derivatives with tailored electronic properties for these advanced applications. acs.org

Metabolic Pathways and Biotransformation of 7h Dibenzo C,g Carbazole

Enzymatic Activation and Detoxification Systems

The enzymatic activation of DBC is a critical step in its carcinogenicity. researchgate.net This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, although other enzyme systems also play a role. nih.govresearchgate.net The balance between activation and detoxification pathways determines the ultimate biological effect of DBC exposure.

The cytochrome P450 (CYP) family of enzymes, particularly members of the CYP1 family, are pivotal in the metabolism of DBC. nih.govresearchgate.netmedchemexpress.com These enzymes catalyze the initial monooxygenation of DBC to form various monohydroxylated derivatives. oup.comoup.com Studies have shown that CYP1A1, CYP1A2, and CYP1B1 each exhibit a unique profile of DBC metabolite formation. researchgate.netnih.gov

CYP1A1: This enzyme is a key player in the metabolism of DBC, particularly in induced liver and lung tissues. researchgate.netnih.gov Both mouse and human CYP1A1 primarily generate 1-OH-DBC, 2-OH-DBC, and (5+6)-OH-DBC. oup.comnih.gov Computational studies suggest that DBC binds to CYP1A1 in a "reactive" conformation, with the C5 position being the dominant site for metabolism. nih.gov

CYP1A2: In non-induced liver, CYP1A2 is a major enzyme responsible for DBC metabolism. researchgate.netnih.gov Its primary product is (5+6)-OH-DBC. oup.comnih.gov

CYP1B1: This enzyme, particularly in the lung, is associated with the formation of 4-OH-DBC, which is considered a potent metabolite leading to the formation of DBC-DNA adducts. researchgate.netoup.comnih.gov

The induction of these AHR-regulated genes, such as those in the CYP1 family, has been shown to decrease the genotoxicity of DBC. researchgate.netoup.comnih.gov

For nitrated derivatives of DBC, both nitroreduction and ring oxidation are significant metabolic activation pathways. acs.org Studies on nitrated DBC have shown that these compounds can be more mutagenic than the parent compound, DBC. acs.org The mutagenicity is influenced by the position of the nitro group and subsequent metabolic steps. acs.org Ring oxidation of nitrated DBC can lead to the formation of hydroxylated metabolites, which can exhibit even stronger mutagenic responses. acs.org

One-electron oxidation has been proposed as a mechanism for the metabolic activation of DBC, leading to the formation of a radical cation. researchgate.netnih.gov This reactive intermediate can then bind to DNA, forming unstable adducts. researchgate.net However, research indicates that while one-electron oxidation does occur, it is considered a minor pathway for DNA binding in vivo compared to other activation routes. nih.govoup.com

Another important pathway involves the aldo-keto reductase (AKR)-catalyzed oxidation of phenolic DBC metabolites. researchgate.netresearchgate.net Specifically, the proximate carcinogens 3-OH-DBC and 4-OH-DBC can be further oxidized to form reactive o-quinones, such as DBC-3,4-dione. researchgate.netresearchgate.net These quinones are Michael acceptors that can form both stable and depurinating DNA adducts. acs.orgresearchgate.net

The pyrrole (B145914) nitrogen of the carbazole (B46965) ring system plays a role in the metabolic activation of DBC. nih.gov Structure-activity studies suggest that activation can occur both at the ring carbons and at the pyrrole nitrogen. nih.gov The inductive effects of the nitrogen atom are thought to be involved in the activation of the parent compound. oup.com However, recent computational studies focusing on CYP1A1-mediated metabolism have indicated that the pyrrole nitrogen may not directly participate in the metabolic reaction, with the metabolism occurring primarily at the carbon atoms of the aromatic rings. nih.gov A major metabolite identified in some studies is 7-hydroxydibenzo[c,g]carbazole, indicating oxidation at the nitrogen-containing ring. nih.gov

Identification and Characterization of Key Metabolites

The metabolism of DBC results in the formation of several key metabolites, with phenolic derivatives being the most predominant. researchgate.netacs.orgacs.org The identification and characterization of these metabolites are crucial for understanding the mechanisms of DBC-induced carcinogenesis.

The primary products of DBC metabolism are monohydroxylated derivatives. acs.org Several phenolic metabolites have been identified and studied for their biological activity.

2-OH-DBC, 3-OH-DBC, and 4-OH-DBC: These metabolites are consistently found in in vitro metabolism studies using rat liver preparations. oup.com 3-OH-DBC and 4-OH-DBC are considered potent metabolic activation products and potential proximate carcinogens. acs.orgnih.gov Studies have shown that 3-OH-DBC can produce a DNA adduct pattern similar to that of the parent compound, DBC, in the liver. nih.gov In contrast, 2-OH-DBC and 4-OH-DBC were not found to be mutagenic in some assays. oup.com The chemical synthesis of DBC-3,4-dione from 3-OH-DBC and 4-OH-DBC further supports their role as precursors to reactive quinones. tandfonline.com

5-OH-DBC: This metabolite has been identified in vitro using rat liver microsomes. researchgate.net

13c-OH-DBC: The formation of 13c-OH-DBC has not been observed under certain experimental conditions with rat liver preparations. oup.com

The mutagenicity of these phenolic derivatives can be enhanced upon further metabolic activation. acs.org For instance, 3-OH-DBC and 4-OH-DBC show increased mutagenic activity in the presence of S9 liver homogenates. acs.org

Table of Key DBC Metabolites and Their Generating Enzymes

| Metabolite | Generating Enzyme(s) | Significance |

|---|---|---|

| 1-OH-DBC | CYP1A1 oup.comnih.gov | Major metabolite from CYP1A1 activity. |

| 2-OH-DBC | CYP1A1 oup.comnih.govoup.com | Found in various liver preparations, but not always mutagenic. oup.com |

| 3-OH-DBC | CYP1A1, CYP1A2, CYP1B1 oup.com, Rat Liver Preparations oup.com | Proximate carcinogen, precursor to reactive quinones. acs.orgnih.govtandfonline.com |

| 4-OH-DBC | CYP1B1 oup.comnih.gov | Potent metabolite leading to DNA adducts, precursor to reactive quinones. nih.govtandfonline.com |

| (5+6)-OH-DBC | CYP1A1, CYP1A2 oup.comnih.gov | Primary product of CYP1A2 metabolism. nih.gov |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 7H-Dibenzo[c,g]carbazole | DBC |

| 1-hydroxy-7H-dibenzo[c,g]carbazole | 1-OH-DBC |

| 2-hydroxy-7H-dibenzo[c,g]carbazole | 2-OH-DBC |

| 3-hydroxy-7H-dibenzo[c,g]carbazole | 3-OH-DBC |

| 4-hydroxy-7H-dibenzo[c,g]carbazole | 4-OH-DBC |

| 5-hydroxy-7H-dibenzo[c,g]carbazole | 5-OH-DBC |

| 13c-hydroxy-7H-dibenzo[c,g]carbazole | 13c-OH-DBC |

| 7H-dibenzo[c,g]carbazole-3,4-dione | DBC-3,4-dione |

| Cytochrome P450 1A1 | CYP1A1 |

| Cytochrome P450 1A2 | CYP1A2 |

| Cytochrome P450 1B1 | CYP1B1 |

| Aldo-keto reductase | AKR |

| N-methyl-7H-dibenzo[c,g]carbazole | N-methyl-DBC |

| 7-hydroxy-7H-dibenzo[c,g]carbazole | 7-OH-DBC |

| 5-nitro-7H-dibenzo[c,g]carbazole | 5-nitro-DBC |

| 3-acetoxy-7H-dibenzo[c,g]carbazole | 3-AcO-DBC |

| 2-acetoxy-7H-dibenzo[c,g]carbazole | 2-AcO-DBC |

Quinone Metabolites and Their Formation (e.g., 7H-Dibenzo[c,g]carbazole-3,4-dione)

A significant pathway in the metabolic activation of DBC involves the formation of quinone metabolites. oup.comresearchgate.net Specifically, the o-quinone, 7H-Dibenzo[c,g]carbazole-3,4-dione (DBC-3,4-dione), has been identified as a key ultimate metabolite. researchgate.net This reactive species is formed through the oxidation of phenolic derivatives of DBC, such as 3-hydroxy-DBC and 4-hydroxy-DBC. researchgate.nettandfonline.com

The formation of DBC-3,4-dione is hypothesized to occur via a one-electron oxidation mechanism, given DBC's low ionization potential. researchgate.net This process can be catalyzed by enzymes like aldo-keto reductases. researchgate.netnih.govresearchgate.net Once formed, DBC-3,4-dione acts as a Michael reaction acceptor, readily reacting with nucleophiles. researchgate.nettandfonline.comtandfonline.com It has been shown to form covalent adducts with nucleic acid bases, such as adenine (B156593) and cytosine, and nucleosides. researchgate.nettandfonline.comnih.gov This reactivity with DNA components underscores its role in the genotoxicity of DBC. researchgate.netnih.gov

Notably, the synthesis of DBC-3,4-dione has been achieved chemically from its precursors, 3-OH-DBC or 4-OH-DBC, using Fremy's salt. researchgate.nettandfonline.comtandfonline.com This synthetic route has enabled further investigation into its reactions with biological nucleophiles and its potential to form DNA adducts both in vitro and in vivo. researchgate.nettandfonline.comtandfonline.comnih.gov

Nitrated Metabolites and Their Metabolic Fates (e.g., nitrated hydroxy-DBC isomers)

Nitrated derivatives of DBC represent another class of metabolites with significant biological activity. acs.orgnih.gov These compounds can be formed through the nitration of DBC and its hydroxylated metabolites. acs.orgnih.govacs.org The nitro group typically attaches at the 5 and/or the symmetric 9 position of the carbazole ring system. nih.govacs.org

The metabolic activation of nitrated DBC can proceed through two primary pathways: nitroreduction and ring oxidation. acs.orgnih.gov Nitroreduction leads to the formation of highly reactive arylnitrenium ions, which are potent electrophiles capable of binding to DNA. acs.orgnih.gov The mutagenicity of various nitro-hydroxy-DBC isomers often correlates with the resonance stabilization of this positive charge. acs.orgnih.govlookchem.com

Hydroxylated derivatives of 5-nitro-DBC, such as those with a hydroxyl group at the 2, 3, 4, 10, or 12 position, have demonstrated greater mutagenicity than the parent 5-nitro-DBC. acs.orgnih.gov This suggests that a combination of ring oxidation (hydroxylation) and nitroreduction contributes to the genotoxic effects of these compounds. acs.orgnih.gov For instance, 5,9-dinitro-DBC exhibits stronger mutagenic responses than 5-nitro-DBC, particularly in the presence of metabolic activation systems. nih.govacs.org

Tissue-Specific Metabolic Activation and Organotropism

The carcinogenicity of DBC is characterized by a distinct tissue-specificity, inducing tumors in organs such as the liver, lung, and skin. researchgate.nettandfonline.comresearchgate.net This organotropism is largely dictated by the differential expression and activity of metabolic enzymes in these tissues, leading to unique metabolic profiles and varying levels of DNA adduct formation. oup.comresearchgate.netnih.govresearchgate.net

Differential Metabolic Profiles in Target Organs (e.g., liver, lung, skin)

The metabolic handling of DBC varies significantly between the liver, lung, and skin, contributing to its organ-specific carcinogenicity. oup.comnih.gov

Liver: In the liver, DBC is a potent carcinogen. nih.govtandfonline.com The metabolism in this organ is crucial for its systemic effects. oup.com Studies have shown that an unsubstituted nitrogen on the carbazole ring is essential for the genotoxic activity of DBC in the liver. nih.gov

Lung: The lung is another primary target for DBC-induced carcinogenesis, particularly following non-pulmonary routes of exposure. oup.comresearchgate.netoup.com The metabolic profile in the lung is distinct from that in the liver, with specific enzymes playing a more prominent role in the activation of DBC. oup.comnih.gov A major metabolite identified in the lung is 7-hydroxydibenzo[c,g]carbazole, a significant portion of which is found in the tracheobronchial region, consistent with the high incidence of respiratory tract tumors. nih.gov

Skin: Following topical application, DBC acts as a potent skin carcinogen. nih.govtandfonline.com The metabolic activation pathways in the skin differ from those in the liver, as evidenced by the distinct DNA adduct patterns observed in each tissue. nih.gov Unlike the liver, an unsubstituted nitrogen is not as critical for the genotoxic activity of DBC in the skin. nih.gov

The following table summarizes the differential metabolic activation and DNA binding of DBC in target organs.

| Organ | Key Metabolic Features | DNA Adduct Profile | Carcinogenic Outcome |

| Liver | Requires unsubstituted nitrogen for high genotoxicity. nih.gov | High levels of DNA binding. nih.gov | Potent hepatocarcinogen. nih.govtandfonline.com |

| Lung | Formation of 7-hydroxydibenzo[c,g]carbazole. nih.gov High expression of specific activating enzymes. oup.comnih.gov | Distinct DNA adduct patterns. researchgate.net | Potent lung carcinogen. oup.comresearchgate.netoup.com |

| Skin | Unsubstituted nitrogen is less critical for genotoxicity. nih.gov | Different adduct pattern compared to the liver. nih.gov | Potent skin carcinogen upon topical application. nih.govtandfonline.com |

Influence of Enzyme Expression Levels on Metabolite Formation

The expression levels of various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, are a major determinant of the tissue-specific metabolism of DBC. oup.comresearchgate.netnih.gov The CYP1 subfamily, including CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role. oup.comnih.govnih.gov

CYP1A1: This enzyme is involved in the metabolic activation of DBC and is highly expressed in the lung and can be induced in the liver. oup.comnih.govnih.gov It is primarily responsible for generating 1-OH-DBC, 2-OH-DBC, and (5+6)-OH-DBC. oup.comnih.gov High expression of CYP1A1 in the lung is associated with increased susceptibility to DBC-induced carcinogenesis. oup.comoup.comnih.gov

CYP1A2: Predominantly expressed in the liver, CYP1A2 is mainly involved in the metabolism of DBC in non-induced liver tissue. oup.comnih.gov It primarily generates (5+6)-OH-DBC. oup.comnih.gov Lower hepatic expression of CYP1A2, coupled with high pulmonary CYP1 expression, may define a phenotype for high susceptibility to DBC. oup.comoup.comnih.gov

CYP1B1: This enzyme is significantly expressed in the lung and is crucial for the formation of 4-OH-DBC, a highly potent metabolite that leads to the formation of DBC-DNA adducts. oup.comnih.gov

The interplay between these enzymes in different tissues dictates the balance between detoxification and activation, ultimately influencing the organ-specific carcinogenic effects of DBC. oup.com For instance, a scenario of low hepatic expression of CYP1A1 and CYP1A2 combined with high pulmonary expression of CYP1A1 and CYP1B1 could increase an individual's susceptibility to the carcinogenic effects of DBC. oup.comoup.comnih.gov

The following table details the primary DBC metabolites generated by different CYP1 enzymes.

| Enzyme | Primary Metabolites Generated | Tissue Expression |

| CYP1A1 | 1-OH-DBC, 2-OH-DBC, (5+6)-OH-DBC oup.comnih.gov | Induced Liver, Lung oup.comnih.gov |

| CYP1A2 | (5+6)-OH-DBC oup.comnih.gov | Non-induced Liver oup.comnih.gov |

| CYP1B1 | 4-OH-DBC oup.comnih.gov | Lung oup.comnih.gov |

Molecular Mechanisms of 7h Dibenzo C,g Carbazole Induced Genotoxicity and Carcinogenesis

DNA Adduct Formation and Characterization

The formation of DNA adducts is a critical step in the carcinogenic process induced by DBC. medchemexpress.com These adducts are covalent modifications of DNA that arise from the reaction of electrophilic metabolites of DBC with nucleophilic sites on the DNA bases.

The interaction of metabolically activated DBC with DNA results in the formation of various adducts. Research has identified several specific DBC-DNA adducts, primarily involving the purine (B94841) bases, guanine (B1146940) (Gua) and adenine (B156593) (Ade).

The reaction of DBC-3,4-dione, an o-quinone metabolite of DBC, with nucleic acid bases and nucleosides has been shown to produce a range of adducts. researchgate.net These include:

7-[3,4-dione-DBC-1-yl]-Ade

N4-[3,4-dione-DBC-1-yl]-Cyt

5-[3,4-dione-DBC-1-yl]-Cyt

Conformational isomers of N2-[3,4-dihydroxy-DBC-1-yl]-dGuo

Conformational isomers of N2-[3,4-dihydroxy-DBC-1-yl]-Guo researchgate.net

The structures of these adducts have been determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net In studies using Chinese hamster V79 cells expressing human CYP1A1, DBC treatment resulted in five distinct DNA adduct spots, while in cells expressing CYP1A2, three weaker spots were observed. nih.gov

Table 1: Characterized 7H-Dibenzo[c,g]carbazole-DNA Adducts

| Adduct Name | Formation Pathway | DNA Base Involved |

| DBC-5-N7-Gua | One-electron oxidation | Guanine |

| 7-[3,4-dione-DBC-1-yl]-Ade | Reaction with DBC-3,4-dione | Adenine |

| N4-[3,4-dione-DBC-1-yl]-Cyt | Reaction with DBC-3,4-dione | Cytosine |

| 5-[3,4-dione-DBC-1-yl]-Cyt | Reaction with DBC-3,4-dione | Cytosine |

| N2-[3,4-dihydroxy-DBC-1-yl]-dGuo | Reaction with DBC-3,4-dione | Deoxyguanosine |

| N2-[3,4-dihydroxy-DBC-1-yl]-Guo | Reaction with DBC-3,4-dione | Guanosine |

The formation of DBC-DNA adducts is contingent upon the metabolic activation of the parent compound into electrophilic intermediates. Several pathways and reactive species have been implicated in this process.

o-Quinones: One significant pathway involves the oxidation of DBC to form o-quinones, such as DBC-3,4-dione. researchgate.net These o-quinones are reactive Michael acceptors that can readily form stable and depurinating DNA adducts. researchgate.net The formation of DBC-3,4-dione has been identified in mouse liver adducts following exposure to DBC. researchgate.net

Arylnitrenium Ions: In the case of nitrated derivatives of DBC, the formation of an arylnitrenium ion is proposed as the active electrophile responsible for genotoxic effects. acs.org The mutagenicity of nitro-hydroxy-DBC isomers is consistent with the resonance stabilization of the positive charge at this ion. acs.org

Radical Cations: One-electron oxidation of DBC can generate radical cation intermediates. nih.govoup.com These can lead to the formation of unstable DNA adducts. However, studies in mouse liver suggest that this is a minor pathway compared to the formation of stable adducts. nih.gov

Diol Epoxides: While not as extensively detailed for DBC in the provided context, the formation of diol epoxides is a well-established activation pathway for many polycyclic aromatic hydrocarbons. This pathway involves the formation of an epoxide, followed by the binding of DNA to the resulting carbonium cation. researchgate.net

The persistence of DBC-DNA adducts varies depending on the tissue and the specific adduct. Studies in mice have shown a time- and dose-dependent response in the formation of stable DBC-DNA adducts in the liver and lung. nih.gov

In A/J mice, DBC-DNA adducts were monitored in the lung over 21 days following a single intraperitoneal injection. researchgate.net The persistence of these adducts can contribute to the long-term risk of tumor development.

The body has cellular mechanisms to repair DNA damage. In mouse hepatocytes exposed to 5,9-dimethyldibenzo[c,g]carbazole (DMDBC), a derivative of DBC, DNA repair mechanisms were efficiently induced at lower doses. oup.com However, at higher doses, these repair mechanisms appeared to be saturated, leading to the formation of a large number of adducts and the emergence of DNA strand breaks. oup.com This suggests that the balance between adduct formation and repair is crucial in determining the ultimate genotoxic outcome. In mouse liver, a substantial increase in adducts in mitochondrial DNA was observed 48 hours after treatment with DBC, with a concurrent decrease in nuclear DNA adducts. nih.gov

The formation of DBC-DNA adducts can have a profound impact on genomic integrity, leading to mutations if the damage is not repaired before DNA replication. These adducts can interfere with the normal functioning of DNA polymerase, causing errors in replication and leading to point mutations or frameshift mutations.

For instance, the majority of DBC-induced mutations in the K-ras gene in the lung of A/J mice were A to T transversions in the third base of codon 61. researchgate.net The formation of DNA adducts by DBC and its derivatives has been linked to the induction of micronuclei, which are biomarkers of chromosomal damage. nih.govnih.gov The presence of DBC-DNA adducts can trigger cellular responses, including the phosphorylation of the p53 protein, a key regulator of the cell cycle and apoptosis. nih.gov

Genotoxicity and Mutagenicity Mechanisms

The genotoxicity of DBC is a direct consequence of its ability to damage DNA. This damage can manifest as gene mutations and chromosomal aberrations, which have been observed in various cellular systems.

The mutagenic potential of DBC and its metabolites has been extensively studied using various assays.

Salmonella typhimurium (Ames Test): DBC itself showed negative results in reverse-mutation plate-incorporation assays with S. typhimurium strains TA98 and TA100, both with and without an exogenous metabolic activation system (S9). acs.orgnih.gov However, it was found to be mutagenic in a forward mutation assay in Salmonella strain TM677. nih.govepa.gov Some of its metabolites were directly mutagenic in this strain, while others required metabolic activation. nih.gov Nitrated derivatives of DBC, such as 5,9-dinitro-DBC, exhibited stronger mutagenic responses than the parent compound, particularly in strain TA98 with S9 activation. acs.orgacs.org Hydroxylated derivatives of nitrated DBC also showed greater mutagenicity than 5-nitro-DBC. acs.org

Human Fibroblasts: 7H-Dibenzo[c,g]carbazole has been shown to induce mutations in diploid human fibroblasts. medchemexpress.com In a cell-mediated assay, DBC was effective at inducing mutations in xeroderma pigmentosum (XP) cells, which are deficient in DNA repair. researchgate.net

The genotoxicity of DBC and its derivatives has also been demonstrated in other human cell lines, such as human hepatoma HepG2 cells, where it induced significant levels of DNA strand breaks and micronuclei. nih.gov

Micronucleus Formation as an Indicator of Chromosomal Damage

The genotoxicity of 7H-Dibenzo[c,g]carbazole (DBC) is partly manifested through the induction of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. The formation of micronuclei serves as a reliable indicator of chromosomal damage.

Studies have shown that DBC and its derivatives can induce significant levels of micronuclei in various cell types. For instance, in human hepatoma HepG2 cells, DBC and its derivatives, 5,9-dimethylDBC (DiMeDBC) and N-methylDBC (N-MeDBC), all prompted the formation of micronuclei. nih.gov Interestingly, while DBC and DiMeDBC primarily cause micronuclei through chromosome breakage (clastogenic effects), N-MeDBC appears to induce micronuclei also through mitotic spindle dysfunction (aneugenic effects). nih.gov

In genetically engineered Chinese hamster V79 cells (V79MZh1A1) that stably express human cytochrome P4501A1 (CYP1A1), DBC and N-MeDBC were found to cause a statistically significant increase in micronucleus frequencies. epa.gov The use of antikinetochore immunostaining revealed that DBC and N-MeDBC induced roughly equal numbers of kinetochore-positive and kinetochore-negative micronuclei, suggesting a mixed mechanism of clastogenicity and aneugenicity. epa.gov In contrast, DiMeDBC, a potent hepatocarcinogen, did not show any significant effect on micronucleus induction in this specific cell line. epa.gov

Furthermore, in spontaneously immortalized human keratinocytes (HaCaT cells), both DBC and the sarcomagenic N-MeDBC induced significant levels of micronuclei. nih.gov This effect was associated with the expression of CYP1A1, which is involved in the metabolism of these compounds. nih.gov The specific hepatocarcinogen DiMeDBC, however, did not show significant genotoxic activity in these skin cells, highlighting the role of tissue-specific metabolism in the genotoxic effects of DBC derivatives. nih.gov The ability of DBC to induce micronuclei has also been observed in human blood lymphocytes. medchemexpress.com

Table 1: Induction of Micronuclei by 7H-Dibenzo[c,g]carbazole and its Derivatives in Different Cell Lines

| Compound | Cell Line | Micronucleus Induction | Primary Mechanism | Citation |

|---|---|---|---|---|

| 7H-Dibenzo[c,g]carbazole (DBC) | Human hepatoma HepG2 | Significant | Clastogenic | nih.gov |

| 5,9-dimethylDBC (DiMeDBC) | Human hepatoma HepG2 | Significant | Clastogenic | nih.gov |

| N-methylDBC (N-MeDBC) | Human hepatoma HepG2 | Significant | Clastogenic and Aneugenic | nih.gov |

| 7H-Dibenzo[c,g]carbazole (DBC) | Chinese hamster V79MZh1A1 | Significant | Clastogenic and Aneugenic | epa.gov |

| N-methylDBC (N-MeDBC) | Chinese hamster V79MZh1A1 | Significant | Clastogenic and Aneugenic | epa.gov |

| 5,9-dimethylDBC (DiMeDBC) | Chinese hamster V79MZh1A1 | Not significant | - | epa.gov |

| 7H-Dibenzo[c,g]carbazole (DBC) | Human keratinocytes HaCaT | Significant | Not specified | nih.gov |

| N-methylDBC (N-MeDBC) | Human keratinocytes HaCaT | Significant | Not specified | nih.gov |

| 5,9-dimethylDBC (DiMeDBC) | Human keratinocytes HaCaT | Not significant | - | nih.gov |

| 7H-Dibenzo[c,g]carbazole (DBC) | Human blood lymphocytes | Yes | Not specified | medchemexpress.com |

Photoactivation-Induced Genotoxicity and Oxidative Stress

The genotoxic potential of 7H-Dibenzo[c,g]carbazole (DBC) and its derivatives is significantly amplified upon exposure to ultraviolet A (UVA) radiation. nih.govnih.gov This photoactivation leads to the generation of toxic photoproducts and an increase in oxidative stress, thereby enhancing the compound's adverse biological effects, particularly in the skin. nih.govresearchgate.net

In studies using human skin HaCaT keratinocytes, co-exposure to UVA radiation and DBC or its methyl derivatives, 5,9-dibenzo[c,g]carbazole and N-methyl dibenzo[c,g]carbazole, resulted in a sharp, dose-dependent decrease in cell viability and noticeable changes in cell morphology. nih.gov Under these conditions, there were significant increases in DNA strand breaks, intracellular reactive oxygen species (ROS), and oxidative damage to DNA. nih.gov

The mechanism behind this photo-induced toxicity appears to be linked to the generation of ROS. nih.govresearchgate.net This is supported by the observation of an apparent inhibition of superoxide (B77818) dismutase (SOD) activity in cells treated with DBC and its derivatives under UVA irradiation, while glutathione (B108866) peroxidase activity was not significantly affected. nih.gov The increased levels of ROS can directly damage cellular components, including DNA, leading to genotoxicity. The photoactivation-induced toxicity of the individual DBC derivatives was found to correlate with their electron excitation energies. nih.gov

This phenomenon of photoactivation transforming relatively harmless chemical compounds into toxic photoproducts, coupled with the generation of ROS, may substantially amplify the adverse health effects of UVA radiation and could contribute to an increased incidence of skin cancer. nih.govresearchgate.net

Table 2: Effects of UVA Photoactivation on the Genotoxicity of 7H-Dibenzo[c,g]carbazole and its Derivatives in HaCaT Cells

| Parameter | Effect of Co-exposure to UVA and DBC/Derivatives | Citation |

|---|---|---|

| Cell Survival | Sharp, dose-dependent decrease | nih.gov |

| Cell Morphology | Apparent changes | nih.gov |

| DNA Strand Breaks | Significant increase | nih.gov |

| Intracellular Reactive Oxygen Species (ROS) | Significant increase | nih.gov |

| Oxidative DNA Damage | Significant increase | nih.gov |

| Superoxide Dismutase (SOD) Activity | Apparent inhibition | nih.gov |

| Glutathione Peroxidase Activity | No significant change | nih.gov |

Structure-Mutagenicity Relationships of 7H-Dibenzo[c,g]carbazole Derivatives

The mutagenic potential of 7H-Dibenzo[c,g]carbazole (DBC) is significantly influenced by the presence and position of various substituent groups on its molecular structure. Research into the structure-mutagenicity relationships of DBC derivatives has provided insights into the mechanisms of their metabolic activation and genotoxicity.

Hydroxy Derivatives: Hydroxylation is a key step in the metabolism of DBC, and the position of the hydroxyl group is critical to the mutagenicity of the resulting metabolite. For instance, in the CHO/HGPRT mutation assay, the relative order of mutagenic activity for hydroxycarbazoles was found to be 1- > 2- > 4- > 2- = 3-hydroxycarbazole > carbazole (B46965), indicating that the position of hydroxylation directly impacts mutagenic potential. oup.com Studies have shown that metabolites such as 3-OH-DBC and 4-OH-DBC can be further activated by liver enzymes (S9 fraction) to enhance their mutagenic activity. acs.org

Nitro Derivatives: The addition of nitro groups to the DBC structure also has a profound effect on its mutagenicity. Nitrated DBCs have been found to be more mutagenic than the parent compound in Salmonella typhimurium strain TA98. acs.org Specifically, 5,9-dinitro-DBC exhibited stronger mutagenic responses than 5-nitro-DBC, particularly in the presence of a metabolic activation system (S9). acs.org This suggests that nitrated DBC undergoes both nitroreduction and ring oxidation as primary pathways for metabolic activation leading to mutagenesis. acs.org Hydroxyl derivatives of 5-nitro-DBC at various positions showed even greater mutagenicity than 5-nitro-DBC itself, especially in strain TA100. acs.org

Methyl Derivatives: Methylation of DBC at different positions leads to derivatives with distinct tissue-specific mutagenicity. For example, 5,9-dimethyl-DBC (DMDBC) is a potent liver mutagen, while N-methyl-DBC (NMDBC) is more active in the skin. nih.gov In the MutaMouse model, DBC and DMDBC induced significant increases in mutant frequency in the liver, whereas NMDBC had a much weaker effect. nih.gov Conversely, after topical application, DBC and NMDBC caused a notable increase in mutant frequency in the skin, while DMDBC had a minimal effect. nih.gov This demonstrates that the location of methyl groups dictates the organ-specific mutagenic activity of DBC derivatives.

Table 3: Structure-Mutagenicity Highlights of 7H-Dibenzo[c,g]carbazole Derivatives

| Derivative Type | Key Findings | Citation |

|---|---|---|

| Hydroxy Derivatives | The position of the hydroxyl group significantly affects mutagenic activity. 3-OH- and 4-OH-DBC show enhanced mutagenicity with metabolic activation. | oup.comacs.org |

| Nitro Derivatives | Nitrated DBCs are more mutagenic than the parent compound. 5,9-Dinitro-DBC is more potent than 5-nitro-DBC. Metabolic activation involves both nitroreduction and ring oxidation. | acs.org |

| Methyl Derivatives | Methylation pattern determines organ-specific mutagenicity. 5,9-dimethyl-DBC is a liver-specific mutagen, while N-methyl-DBC is a skin-specific mutagen. | nih.gov |

Carcinogenesis Pathways and Tumorigenesis

Role of Specific Metabolites in Carcinogenic Potency

The carcinogenic activity of 7H-Dibenzo[c,g]carbazole (DBC) is intricately linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and initiating the process of carcinogenesis. The specific metabolites formed play a crucial role in determining the carcinogenic potency and organ-specificity of DBC.

Metabolic pathways for DBC can lead to the formation of various hydroxylated derivatives. oup.com Among these, 4-OH-DBC has been identified as a particularly potent metabolite that leads to the formation of DBC-DNA adducts. oup.com The enzyme primarily responsible for the formation of 4-OH-DBC in the lung is CYP1B1. oup.com The ultimate carcinogenic metabolite of DBC is thought to be DBC-3,4-dione. researchgate.net

Studies have shown that the N-7 position of the carbazole ring is important for liver carcinogenesis. aacrjournals.org The N-methyl derivative of DBC, N-methyl-DBC (NMDBC), lacks hepatocarcinogenic potential, suggesting that metabolic activation at the nitrogen position is a key factor in DBC-induced liver tumors. aacrjournals.org

The tissue-specific expression of metabolizing enzymes, such as cytochrome P450s, dictates the profile of metabolites formed in a particular organ, which in turn influences the local carcinogenic potency. For instance, the absence of certain drug-metabolizing enzymes in human keratinocytes may explain the lack of genotoxic activity of the specific hepatocarcinogen 5,9-dimethyl-DBC (DiMeDBC) in skin cells. nih.gov In contrast, both DBC and the sarcomagenic N-MeDBC are metabolized by CYP1A1 present in these cells, leading to genotoxicity. nih.gov

Organ-Specific Carcinogenesis (e.g., liver, lung, skin tumors)

7H-Dibenzo[c,g]carbazole (DBC) is a potent carcinogen that can induce tumors in multiple organs, with the liver, lung, and skin being primary targets. researchgate.nettandfonline.comepa.govwho.int The organ in which tumors develop is often dependent on the route of administration and the specific metabolic capabilities of the target tissue.

Liver: DBC is a potent hepatocarcinogen. tandfonline.com Following topical application in mice, DBC induced primary liver lesions in a high percentage of animals. The N-heterocyclic nitrogen atom is believed to play a significant role in the liver carcinogenicity of DBC. researchgate.net

Lung: DBC is also a potent lung carcinogen. tandfonline.com Intraperitoneal injection in mice has been shown to induce lung adenomas. epa.gov Furthermore, intratracheal instillations in hamsters resulted in a high incidence of respiratory tract tumors, including squamous cell carcinomas in the bronchi and trachea. oup.com In hamsters, DBC appears to be a more potent respiratory tract carcinogen than benzo[a]pyrene (B130552). inchem.org

Skin: Topical application of DBC leads to the development of skin tumors. tandfonline.com

Derivatives of DBC can exhibit remarkable organ-specific carcinogenicity. For example, 5,9-dimethyl-DBC is considered a strict hepatocarcinogen, while N-methyl-DBC is a specific sarcomagen, inducing tumors at the site of application. nih.gov This tissue-specific carcinogenicity is closely linked to the differential metabolic activation of these compounds in various organs.

Interaction with Aromatic Hydrocarbon Receptor (AHR) and Downstream Gene Regulation

The Aromatic Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a critical role in mediating the toxic and carcinogenic effects of many polycyclic aromatic hydrocarbons, including 7H-Dibenzo[c,g]carbazole (DBC). oup.comwho.int Upon binding to ligands like DBC, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the regulatory regions of target genes. mdpi.com

This binding event modulates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes of the CYP1 family (CYP1A1, CYP1A2, and CYP1B1). oup.comresearchgate.net These enzymes are central to the metabolic activation and detoxification of DBC. oup.comresearchgate.net The induction of AHR-regulated genes, such as those in the CYP1 family, can paradoxically decrease the genotoxicity of DBC in some contexts. oup.com For example, DBC-DNA adduct levels are significantly higher in AHR-null mice, suggesting a protective role of AHR-mediated gene induction. oup.com

However, the tissue-specific expression and inducibility of these AHR-regulated CYP1 enzymes are key determinants of DBC's organ-specific carcinogenesis. researchgate.net For instance, low hepatic expression of CYP1A1 and CYP1A2, combined with high expression of CYP1A1 and CYP1B1 in the lung, may create a phenotype that is highly susceptible to the carcinogenic effects of DBC. oup.com While DBC is a weak inducer of the AHR, its interaction with this receptor and the subsequent regulation of downstream genes are fundamental to its metabolic fate and carcinogenic activity. who.int

Comparative Carcinogenicity with Other Polycyclic Aromatic Hydrocarbons

7H-Dibenzo[c,g]carbazole (DBC), a nitrogen-heterocyclic aromatic compound, demonstrates significant carcinogenic potential, comparable to and in some cases exceeding that of well-known homocyclic polycyclic aromatic hydrocarbons (PAHs). nih.govtandfonline.com Found in complex mixtures from fossil fuel combustion, tobacco smoke, and other organic combustion products, DBC's carcinogenicity has been evaluated alongside other potent carcinogens. nih.govtandfonline.comacs.orgresearchgate.net

In mouse skin bioassays, DBC is a potent local and systemic carcinogen, inducing both skin and liver tumors following topical application. nih.govtandfonline.com When directly compared to benzo[a]pyrene (B[a]P), a benchmark carcinogenic PAH, 7H-Dibenzo[c,g]carbazole was found to be an equally potent carcinogen in mouse skin. nih.gov A study showed that both compounds produced tumors in 48 out of 50 mice, with similar latency periods of 36.6 weeks for DBC and 32.4 weeks for B[a]P. nih.gov In contrast, another N-heterocyclic compound, dibenz[a,j]acridine (B14077) (DB[a,j]A), was found to be a moderate mouse skin carcinogen, producing tumors in only 25 of 50 mice with a much longer latency period of 80 weeks. nih.gov

Table 1: Comparative Carcinogenicity of 7H-Dibenzo[c,g]carbazole and Other PAHs in Mouse Skin

| Compound | Tumor Incidence (in 50 mice) | Latency Period (weeks) | Carcinogenic Potency |

|---|---|---|---|

| 7H-Dibenzo[c,g]carbazole (DBC) | 48 | 36.6 | Potent |

| Benzo[a]pyrene (B[a]P) | 48 | 32.4 | Potent |

| Dibenz[a,j]acridine (DB[a,j]A) | 25 | 80.0 | Moderate |

Data sourced from complete carcinogenicity C3H mouse skin bioassays. nih.gov

Cellular and Molecular Responses to 7H-Dibenzo[c,g]carbazole Exposure

Exposure to 7H-Dibenzo[c,g]carbazole triggers distinct cellular responses, including the induction of programmed cell death (apoptosis) and the inhibition of essential cellular functions. nih.govresearchgate.net The capacity of DBC to induce apoptosis appears to be cell-line specific and is closely linked to the cell's metabolic capabilities. nih.govresearchgate.net

In studies using human liver cell lines, DBC exposure led to apoptosis specifically in HepG2 cells, while other lines such as HLF and Mahlavu did not undergo apoptosis. nih.govresearchgate.netepa.gov This differential response is attributed to the varying abilities of these cell lines to metabolize DBC into toxic species. nih.govresearchgate.net Apoptosis was observed only in the HepG2 cells, where DBC metabolites and DBC-DNA adducts were detectable. nih.gov The induction of apoptosis in mouse liver has been shown to involve the p53 pathway. dntb.gov.ua

Beyond apoptosis, DBC modulates other critical cellular processes. It inhibits DNA synthesis, a key step in cell proliferation. nih.govresearchgate.net In human liver cell lines, DBC inhibited DNA synthesis in HepG2 and HLF cells at lower concentrations, whereas in Mahlavu cells, this effect was only seen at high concentrations. nih.govresearchgate.net Furthermore, DBC can inhibit the clonogenic growth of various cell lines, with HepG2 cells showing reduced survival even at lower concentrations compared to other cell lines. nih.govresearchgate.netepa.gov These findings suggest that the cytotoxic and genotoxic effects of DBC are mediated through multiple mechanisms that disrupt cellular homeostasis and integrity. nih.govmedchemexpress.com

Table 2: Cellular Responses to 7H-Dibenzo[c,g]carbazole in Human Liver Cell Lines

| Cell Line | Induction of Apoptosis | Inhibition of DNA Synthesis (at lower concentrations) | Reduced Clonogenic Survival (at lower concentrations) |

|---|---|---|---|

| HepG2 | Yes | Yes | Yes |

| HLF | No | Yes | No |

| Mahlavu | No | No | No |

Data derived from in vitro toxicity studies. nih.govresearchgate.netepa.gov

The effects of 7H-Dibenzo[c,g]carbazole extend to both differentiated and progenitor, or 'stem-like', cell populations, which is significant for its role in hepatocarcinogenesis. researchgate.net Stem cells and their progeny are known to be vulnerable to DNA damage from carcinogenic compounds. researchgate.net Studies on rat liver epithelial 'stem-like' cells (WB-F344 line) have provided insights into the mechanisms by which DBC may initiate cancer in these cell populations. researchgate.net

In WB-F344 cells, DBC exposure leads to a dose-dependent formation of DNA adducts. researchgate.net This genetic damage results in a significant inhibition of both DNA replication and transcription, indicating a high sensitivity of these progenitor cells to DBC. researchgate.net The cytotoxicity of DBC in these stem-like cells was found to be higher compared to its non-hepatocarcinogenic derivative, N-methyldibenzo[c,g]carbazole (N-MeDBC), underscoring the role of the heterocyclic nitrogen in liver-specific carcinogenicity. researchgate.netresearchgate.net

The interaction of DBC with these stem-like cells is believed to be a key factor in its tumor-promoting activity. ccij-online.org The compound exerts multiple toxic events that contribute to the transformation process in these cells. ccij-online.org The accumulation of DNA damage and the resulting genomic instability in stem cell populations exposed to carcinogens like DBC can lead to a loss of normal cellular function and is considered a major factor in the development of cancer. researchgate.net

Table 3: Effects of 7H-Dibenzo[c,g]carbazole on Rat Liver 'Stem-Like' Cells (WB-F344)

| Endpoint | Observed Effect | Implication |

|---|---|---|

| Cytotoxicity | High sensitivity; lower IC50 value compared to non-hepatocarcinogenic derivatives. researchgate.net | Potent toxic effect on liver progenitor cells. |

| DNA Adducts | Dose-dependent formation of DNA adducts. researchgate.net | Induces significant genetic damage. |

| DNA Replication & Transcription | Substantial inhibition. researchgate.net | Disrupts fundamental cellular processes required for cell growth and function. |

| Tumor Promotion | Exerts multiple toxic events contributing to tumor promotion. ccij-online.org | Plays a role in the initiation and promotion stages of carcinogenesis in stem-like cells. |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 7H-Dibenzo[c,g]carbazole | DBC |

| Benzo[a]pyrene | B[a]P |

| Dibenz[a,j]acridine | DB[a,j]A |

Advanced Analytical Methodologies for 7h Dibenzo C,g Carbazole and Its Metabolites

Chromatographic Techniques for Separation and Isolation

Chromatography is an essential tool for isolating 7H-Dibenzo[c,g]carbazole and its various metabolic products from complex mixtures. The choice of technique depends on the analytical goal, whether it is for quantification, purification, or identification.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of DBC and its metabolites. Its high resolution and sensitivity make it ideal for resolving complex mixtures extracted from biological systems.

Research has demonstrated the successful use of HPLC to separate metabolites of DBC from extracts of rat liver microsomal incubations and the medium of primary rat liver cell cultures. nih.gov In these studies, HPLC is often coupled with other detection methods, such as fluorescence spectroscopy, which provides a sensitive and non-radiometric approach to both identify and quantify the metabolites. nih.gov For instance, the fluorescence spectra of three major DBC metabolites separated by HPLC were found to match those of synthetic 1-OH-, 3-OH-, and 5-OH-DBC standards. nih.gov

The rates of appearance of DBC metabolites in cell cultures have been compared to those of other polycyclic aromatic hydrocarbons like benzo[a]pyrene (B130552) (BaP), with studies showing that at concentrations of 25 µM or greater, DBC metabolites appear in the culture medium at significantly faster rates. nih.gov Chiral HPLC has also been employed in synthetic chemistry to calculate the reaction yield of DBC from its precursors. chemicalbook.com

Table 1: HPLC Applications in 7H-Dibenzo[c,g]carbazole Analysis

| Application | Sample Matrix | Coupled Detector | Analytes | Key Finding |

|---|---|---|---|---|

| Metabolite Separation | Rat liver microsomes, cell culture medium | Fluorescence Spectroscopy | DBC, 1-OH-DBC, 3-OH-DBC, 5-OH-DBC | Identification and quantification of major metabolites. nih.govnih.gov |

| Reaction Yield Calculation | Synthetic reaction mixture | UV Detector | 7H-Dibenzo[c,g]carbazole | Determination of enantiomeric purity and reaction yield. chemicalbook.com |

Thin-Layer Chromatography (TLC) for Purification and Separation

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method widely used for the purification and separation of 7H-Dibenzo[c,g]carbazole and its derivatives, particularly in synthetic applications. longdom.orgnih.gov Based on the principle of partition chromatography, TLC separates compounds based on their differential affinity for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent system). rjpbcs.comamazonaws.com

In the synthesis of nitrated derivatives of DBC, TLC is an essential step for purification. For example, after the nitration of 3-AcO-DBC, the resulting product, 3-AcO-5-NO₂-DBC, is purified by TLC using a solvent system of chloroform, ethyl acetate, and methanol. acs.org Similarly, the synthesis of 5-NO₂-DBC from the parent DBC involves a purification step using TLC with a benzene (B151609)/heptane developing solvent. acs.org This technique allows for the efficient removal of unreacted starting materials and byproducts, yielding the purified compound of interest.

Gas Chromatography (GC) for Environmental Sample Analysis

Gas Chromatography (GC), frequently coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of 7H-Dibenzo[c,g]carbazole in environmental samples. nih.gov This method is suitable for thermally stable and volatile compounds and is a standard procedure for analyzing polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic compounds in various matrices. epa.gov

GC-MS has been used to analyze polycyclic materials in emissions from asphalt hot mix plants. nih.gov For robust and routine determination of PAHs, including DBC, in samples like drinking water, specialized GC columns are employed. The Thermo Scientific™ TraceGOLD™ TG-PAH capillary column, for example, offers high selectivity and an extended temperature range, allowing for the chromatographic separation of a wide range of PAHs in under 30 minutes. thermofisher.com The unique, low-polarity si-arylene phase of columns like the Zebron ZB-XLB is engineered for bleed-sensitive detectors like mass spectrometers, making them ideal for resolving complex environmental samples and identifying unknown contaminants. lcms.cz

Table 2: GC Columns and Conditions for 7H-Dibenzo[c,g]carbazole Analysis

| Column Type | Stationary Phase | Application | Reference |

|---|---|---|---|

| Zebron ZB-XLB | Low-polarity si-arylene | Environmental samples, bleed-sensitive detectors | lcms.cz |

| TraceGOLD TG-PAH | Not specified | Drinking water analysis | thermofisher.com |

| 3% OV-17 on Chromosorb W-AW-DCMS | Phenyl methyl polysiloxane | General PAH analysis (EPA Method 8100) | epa.gov |

Spectroscopic Techniques for Structure Elucidation and Quantification

Following separation, spectroscopic techniques are indispensable for confirming the chemical structure of 7H-Dibenzo[c,g]carbazole and its metabolites and for quantifying their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules. For 7H-Dibenzo[c,g]carbazole and its derivatives, ¹H NMR is particularly valuable for confirming the identity and purity of synthesized standards. nih.gov The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of protons in the molecule.

The complete characterization of synthesized standards such as 2-OH-DBC, 3-OH-DBC, and N-methyl-DBC relies heavily on high-resolution NMR spectra. nih.gov ¹H NMR data for nitrated derivatives of DBC have been recorded in deuterated acetone, with chemical shifts reported relative to an internal standard. acs.org

Table 3: Selected ¹H NMR Data for 7H-Dibenzo[c,g]carbazole and Related Compounds

| Compound | Solvent | Chemical Shift (δ ppm) and Coupling Constant (J Hz) |

|---|---|---|

| 7H-benzo[c]carbazole | CDCl₃/DMSO-d₆ | δ 10.3 (bs, 1H), 8.64 (d, J = 8.4 Hz, 1H), 8.42 (d, J = 8.4 Hz, 1H), 7.87 (d, J = 8.4 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.52-7.62 (m, 2H), 7.46 (d, J = 8.4 Hz, 1H), 7.2-7.4 (m, 3H) oup.com |

| 11H-Benzo[a]carbazole | CDCl₃/DMSO-d₆ | δ 10.9 (bs, 1H), 8.32 (d, J = 7.8 Hz, 1H), 8.04 (d, J = 7.8 Hz, 1H), 8.03 (d, J = 7.8 Hz, 1H), 7.90 (d, J = 7.8 Hz, 1H), 7.39- 7.60 (m, 4H), 7.33 (dd, J = 7.8, 7.8 Hz, 1H), 7.16 (dd, J = 7.8, 7.8 Hz, 1H) oup.com |

Mass Spectrometry (MS) (e.g., HR-MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) is particularly crucial for the characterization of 7H-Dibenzo[c,g]carbazole and its derivatives, providing exact mass measurements that allow for the determination of elemental formulas. nih.govacs.org

HR-MS data has been used to confirm the elemental composition of various synthesized nitrated and hydroxylated DBC derivatives. acs.org For example, the mass spectrum of a dinitro-DBC product showed a molecular ion of 357, confirming the addition of two nitro groups. acs.org Standard mass spectrometry, often coupled with GC, provides characteristic fragmentation patterns. The NIST mass spectrum for 7H-Dibenzo[c,g]carbazole shows a top peak at m/z 267, corresponding to the molecular ion, with other significant peaks at m/z 265 and 133. nih.gov

Table 4: Mass Spectrometry Data for 7H-Dibenzo[c,g]carbazole

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₃N | nist.gov |

| Molecular Weight | 267.3239 g/mol | nist.gov |

| Exact Mass | 267.104799 g/mol | spectrabase.com |

| Top Peak (m/z) | 267 | nih.gov |

| 2nd Highest Peak (m/z) | 133 | nih.gov |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy